2-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanenitrile
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Overview
Description
2-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a hydroxy group, a methoxy group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanenitrile typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of 2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The nitrile group can also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxy-4-methoxyphenyl)propanoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
- 2-(2-Phenylethyl)-4H-chromen-4-one derivatives
Uniqueness
2-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. Its specific combination of functional groups makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H13NO2/c1-11(2,7-12)8-4-5-10(14-3)9(13)6-8/h4-6,13H,1-3H3 |
InChI Key |
NQJWBYVWYRAIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
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